molecular formula C3H5N3 B059094 3-Aminopyrazole CAS No. 1225387-53-0

3-Aminopyrazole

Cat. No. B059094
M. Wt: 83.09 g/mol
InChI Key: JVVRJMXHNUAPHW-UHFFFAOYSA-N
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Patent
US08536194B2

Procedure details

In a volumetric flask, 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (23.56 g, 109.4 mmol, obtained in reference example 1) and 2-methoxyethanol (150 mL) were introduced. A solution of 3-amino-2H-pyrazole (10.00 g, 120.3 mmol) in 2-methoxyethanol (170 mL) and 37% HCl (3.23 g, 32.8 mmol) were added under argon atmosphere. This was heated to reflux for 3 days. It was allowed to cool and concentrated. The solid obtained was dissolved in CHCl3 (400 mL) and MeOH (50 mL) and washed with 0.1 N HCl (300 mL) and 1 N NaOH (300 mL). The organic phase was dried over Na2SO4 and concentrated to dryness, to afford 9.93 g of the desired product in solid cream form (yield: 47%)
Quantity
23.56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[NH2:17][C:18]1[NH:19][N:20]=[CH:21][CH:22]=1.Cl>COCCO.C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:10]3[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=3)=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[N:17]=[C:18]3[NH:19][N:20]=[CH:21][C:22]=23)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
23.56 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1NN=CC1
Name
Quantity
3.23 g
Type
reactant
Smiles
Cl
Name
Quantity
170 mL
Type
solvent
Smiles
COCCO
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
MeOH (50 mL) and washed with 0.1 N HCl (300 mL) and 1 N NaOH (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C2C(=NC(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.93 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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